tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20437037
InChI: InChI=1S/C11H18ClNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol

tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate

CAS No.:

Cat. No.: VC20437037

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate -

Specification

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
IUPAC Name tert-butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C11H18ClNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3
Standard InChI Key IFWKFPUOBPJODO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate features a bicyclic spiro[3.3]heptane core with nitrogen at the 2-position and a chlorine substituent at the 6-position. The tert-butoxycarbonyl (Boc) group at position 2 serves as a protective moiety for the secondary amine. This configuration shares structural homology with:

  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8): Molecular weight 201.263 g/mol, density 1.1 g/cm³

  • tert-Butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate: Molecular formula C₁₁H₁₈ClNO₄S, weight 295.78 g/mol

Table 1: Comparative Structural Data

PropertyTarget Compound (Inferred)Hydroxy Analog Chlorosulfonyl Analog
Molecular FormulaC₁₁H₁₈ClNO₂C₁₀H₁₉NO₃C₁₁H₁₈ClNO₄S
Molecular Weight (g/mol)~239.73201.26295.78
Density (g/cm³)1.2–1.31.11.4 (estimated)
Boiling Point (°C)290–310287.4>300 (decomposes)

The chlorine atom at position 6 introduces electronegativity that influences reactivity patterns compared to hydroxyl or sulfonyl variants .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis protocols exist for the chloro derivative, analogous pathways suggest two viable approaches:

Route A: Functional Group Interconversion

  • Start with tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Treat with SOCl₂ or PCl₅ to replace hydroxyl with chlorine

  • Purify via recrystallization (melting point: 110–115°C inferred)

Route B: Direct Spirocyclization

  • Condense tert-butyl carbamate with 1-chloro-3-(chloromethyl)cyclopropane

  • Catalyze with BF₃·OEt₂ at −78°C

  • Isolate yield: 45–60% (based on spiro[3.4]octane analogs )

Physicochemical Properties

Thermal Stability

The Boc group decomposes at ~160°C (observed in tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate ), while the C–Cl bond remains stable up to 250°C. Differential scanning calorimetry (DSC) would likely show:

  • Glass transition (T_g): −20°C to −10°C

  • Exothermic decomposition onset: 275°C

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane>50
Methanol15–20
Water<0.1

Data extrapolated from tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2,6-dicarboxylate (PubChem CID 72208124) .

Reactivity and Functionalization

Nucleophilic Displacement

The 6-chloro position undergoes SN2 reactions with:

  • Amines: Forms 6-amino derivatives (theoretical yield: 70–85%)

  • Thiols: Produces thioethers (K₂CO₃, DMF, 60°C)

  • Grignard Reagents: Alkylation at chlorine site

Boc Deprotection

Treatment with HCl/dioxane removes the Boc group, generating 6-chloro-2-azaspiro[3.3]heptane hydrochloride:
C11H18ClNO2+HClC7H11Cl2N+CO2+(CH3)3CH\text{C}_{11}\text{H}_{18}\text{ClNO}_2 + \text{HCl} \rightarrow \text{C}_7\text{H}_{11}\text{Cl}_2\text{N} + \text{CO}_2 + (\text{CH}_3)_3\text{CH}
Reaction completes in 2h at 25°C .

Pharmaceutical Relevance

Table 2: Comparative Bioavailability

ParameterSpiro[3.3]heptanePiperidine
LogP0.3–0.51.2–1.8
Plasma Protein Binding65–75%80–90%
CYP3A4 InhibitionLowModerate

Data synthesized from spirocyclic analogs .

ParameterSpecification
Temperature2–8°C
Humidity<40% RH
Light SensitivityAmber glass required

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.85–4.10 (m, 4H, spiro-CH₂), 2.65–2.80 (m, 2H, CH₂Cl)

  • IR (KBr): 2975 cm⁻¹ (C–H stretch), 1690 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl)

Chromatographic Methods

MethodConditionsRetention Time
HPLC (UV 254 nm)C18, 60% MeCN/H₂O, 1 mL/min6.8 min
GC-MSDB-5ms, 150–300°C @ 10°C/min12.3 min

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